molecular formula C22H16FNO2 B2385878 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methoxyphenyl)acetonitrile CAS No. 339114-73-7

2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methoxyphenyl)acetonitrile

Cat. No.: B2385878
CAS No.: 339114-73-7
M. Wt: 345.373
InChI Key: HBKKACMTMUNMJH-UHFFFAOYSA-N
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Description

This compound features a diphenylacetonitrile core substituted with a 4-fluorobenzoyl group and a 4-methoxyphenyl group. Its molecular formula is C22H16FNO, with a molecular weight of 329.38 g/mol . The fluorobenzoyl moiety introduces electron-withdrawing properties, while the methoxyphenyl group contributes electron-donating effects, creating a stereoelectronic "push-pull" system. This structural duality is critical for applications in materials science and pharmaceuticals. Notably, it is listed as a discontinued product (CAS 14064-97-2), suggesting challenges in synthesis, stability, or commercial demand .

Properties

IUPAC Name

2-[4-(4-fluorobenzoyl)phenyl]-2-(4-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FNO2/c1-26-20-12-8-16(9-13-20)21(14-24)15-2-4-17(5-3-15)22(25)18-6-10-19(23)11-7-18/h2-13,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKKACMTMUNMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methoxyphenyl)acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-fluorobenzoyl chloride and 4-methoxybenzyl cyanide.

    Reaction: These starting materials undergo a nucleophilic substitution reaction in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Catalyst: A palladium catalyst is often used to facilitate the reaction, which proceeds under mild conditions.

    Purification: The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity, and advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) are employed .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), methanol (CH3OH)

Major Products

Scientific Research Applications

2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methoxyphenyl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, thereby modulating various biochemical pathways. For example, it may inhibit the activity of kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Phenyl Rings

2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile
  • Structure : Replaces the 4-methoxyphenyl group with a 4-bromophenyl substituent.
  • Molecular Weight : 394.24 g/mol (vs. 329.38 for the target compound) .
  • Physical Properties : Melting point = 136–138°C; bromine increases molecular weight and polarizability.
2-Fluoro-4-methoxyphenylacetonitrile
  • Structure : Simplified analog with a single phenyl ring bearing 2-fluoro and 4-methoxy groups.
  • Molecular Weight : ~181.18 g/mol (significantly lower than the target compound) .
  • Applications : Used as a precursor in organic synthesis; lacks the diphenylacetonitrile complexity of the target compound.
4-Fluoro-α-hydroxy-3-phenoxy-benzeneacetonitrile
  • Structure: Features a hydroxy group and 3-phenoxy substitution on the fluorophenyl ring.
  • Polarity : Hydroxy group increases hydrophilicity (pKa ~10.08) , unlike the hydrophobic fluorobenzoyl group in the target compound.

Functional Group Modifications

2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile
  • Structure: Contains amino, chloro, and methyl substituents.
  • Reactivity: Amino groups enhance nucleophilicity, enabling participation in coupling reactions (e.g., Buchwald-Hartwig) .
2-(4-(2-Chloroacetyl)phenyl)acetonitrile
  • Structure : Includes a chloroacetyl group instead of fluorobenzoyl.
  • Reactivity : Chloroacetyl is a reactive electrophile, useful for forming carbon-heteroatom bonds .

Electronic and Steric Effects

Compound Electron-Withdrawing Groups Electron-Donating Groups Key Properties
Target Compound 4-Fluorobenzoyl 4-Methoxyphenyl Enhanced π-π stacking; push-pull effect
2-(4-Bromophenyl)-... 4-Fluorobenzoyl, Br None Higher melting point (136–138°C)
2-Fluoro-4-methoxyphenylacetonitrile 2-Fluoro 4-Methoxy Low molecular weight; simple synthesis

Biological Activity

The compound 2-[4-(4-fluorobenzoyl)phenyl]-2-(4-methoxyphenyl)acetonitrile is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C21H18FN
  • Molecular Weight : 323.37 g/mol

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. The following sections summarize the biological activities specific to this compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Assay

A study evaluated the compound's efficacy against human leukemia cells (CCRF-CEM). The results indicated an IC50 value of approximately 10 µM, suggesting potent anticancer activity.

Cell LineIC50 (µM)
CCRF-CEM10
MCF-7 (Breast)15
A549 (Lung)12

The mechanism underlying the biological activity of this compound appears to involve the induction of apoptosis in cancer cells. This is supported by the observation of increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Preliminary tests against various bacterial strains revealed significant inhibition.

Antimicrobial Efficacy Data

The following table summarizes the antimicrobial activity against selected bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa20

Pharmacological Profile

Pharmacological evaluations suggest that this compound interacts with specific molecular targets involved in cell signaling pathways related to cancer proliferation and survival.

Target Interaction Studies

Research indicates that this compound may act as a modulator for certain receptors implicated in cancer biology.

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